[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic compound often used in scientific research. This compound features a complex molecular structure with multiple functional groups, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester, a series of reactions involving amino acids, piperidine derivatives, and carbamate formation are typically employed. The process starts with the protection of the amino group on the amino acid, followed by the attachment of the piperidine moiety through amide bond formation. Deprotection and subsequent esterification with carbamic acid benzyl ester complete the synthesis. Reagents commonly used in this process include N-protected amino acids, coupling agents such as DCC (dicyclohexylcarbodiimide), and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Scaling up to industrial production involves optimizing reaction conditions to ensure high yield and purity. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The amino and piperidine groups in the molecule can undergo oxidation to form corresponding ketones or amides.
Reduction: : Reduction reactions can target the ester or carbamate groups, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions are common, especially at the piperidine nitrogen or the carbamate ester.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether.
Substitution: : Reagents like alkyl halides or acyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: : Formation of ketones or amides.
Reduction: : Formation of primary alcohols or amines.
Substitution: : Formation of various substituted piperidine derivatives or carbamates.
Scientific Research Applications
Chemistry
This compound is used in the development of new synthetic pathways and the study of reaction mechanisms due to its complex structure and multiple functional groups.
Biology
It serves as a model compound for studying enzyme-substrate interactions and protein binding due to its resemblance to natural amino acid derivatives.
Medicine
Research includes its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals targeting neurological disorders.
Industry
In industry, it is utilized in the synthesis of fine chemicals and advanced materials, leveraging its unique reactivity profile.
Mechanism of Action
The compound interacts with molecular targets such as enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-((S)-2-Amino-3-phenyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester: : Similar structure but with a phenyl group, potentially offering different pharmacological properties.
[1-((S)-2-Amino-3-methyl-pentanyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester: : Extended carbon chain, altering its chemical reactivity and interactions.
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid phenyl ester: : Phenyl ester variant, affecting its hydrolysis rate and biological activity.
Uniqueness
The specific configuration and functional groups of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester confer unique chemical reactivity and biological activity, distinguishing it from its analogues.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-10-6-9-16(12-22)11-21-19(24)25-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13,20H2,1-2H3,(H,21,24)/t16?,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMGZWNCSDZZBZ-DJNXLDHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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